Aceperone

Description

Historical Context of Aceperone Discovery and Development in Neuropharmacology

This compound was developed by Janssen Pharmaceutica in the 1960s. wikipedia.orgwikipedia.org Its emergence marked a period of significant advancements in neuropharmacology, particularly concerning compounds that modulate central nervous system functions. Early investigations into this compound focused on its potential as a research tool to understand the biochemical basis of learning. wikipedia.org Specifically, studies explored how this compound influenced attentional mechanisms. Research in marmosets, for instance, indicated that this compound did not impede learning directly but rather interfered with an attentional process, preventing animals from "tuning in" to relevant visual cues during discrimination tasks at doses that did not affect general behavior. wikipedia.org This early work highlighted the compound's utility in dissecting complex cognitive functions and the role of noradrenergic systems in these processes. wikipedia.org

Pharmacological Classification and Significance of this compound within Butyrophenones

This compound is pharmacologically classified as a neuroleptic drug and is a member of the butyrophenone (B1668137) class. wikipedia.orgwikipedia.org A defining characteristic of this compound is its activity as an α-noradrenergic blocking agent. wikipedia.orgwikipedia.org Butyrophenones constitute a significant subclass of neuroleptic antipsychotic drugs, which have been utilized in various capacities, including analgesia, since the 1970s. wikidata.orglabshare.cn

The butyrophenone class encompasses a range of compounds, many of which are known for their interactions with dopamine (B1211576) receptors. For example, haloperidol, a well-known butyrophenone, primarily acts by non-selectively blocking postsynaptic dopaminergic D2 receptors in the brain. labshare.cn It may also influence D1 dopamine, 5-HT2 serotonin (B10506), H1 histamine, and alpha2 adrenergic receptors. labshare.cn While this compound's primary reported action is α-noradrenergic blockade, its classification within butyrophenones places it among compounds that often exhibit diverse receptor affinities, particularly as dopamine antagonists. uni.luzhanggroup.org

The following table lists this compound and other notable butyrophenone compounds, along with their PubChem CIDs:

Table 1: Selected Butyrophenone Compounds and Their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 13122 |

| Azaperone | 15443 |

| Benperidol | 16363 |

| Bromperidol | 2448 |

| Droperidol | 3168 |

| Fluanisone | 15139 |

| Haloperidol | 3559 |

| Lenperone | 32593 |

| Lumateperone | 9821941 |

| Melperone | 15387 |

| Moperone | 4249 |

| Pipamperone | 4830 |

| Setoperone | 68604 |

| Spiperone (B1681076) | 5265 |

| Timiperone | 3033151 |

| Trifluperidol | 5567 |

Overview of Major Academic Research Contributions Involving this compound

Academic research involving this compound has largely focused on its utility as a pharmacological probe to elucidate neurobiological mechanisms. Key contributions include:

Noradrenergic System Modulation: Early studies investigated this compound's impact on the levels of 3-methoxy-4-hydroxyphenylglycol (MOPEG), a major metabolite of noradrenaline, in rat brains. iiab.mepharmakb.com This research contributed to understanding how this compound affects central nervous system monoamine neurotransmitter turnover. iiab.me

Learning and Attentional Mechanisms: Significant research, particularly in the early 1980s, explored this compound's effects on learning processes. Studies by Ridley et al. (1981) and Baker et al. (1983) utilized this compound to demonstrate its ability to impair visual discrimination learning in marmosets by blocking an attentional mechanism, rather than directly inhibiting learning itself. wikipedia.org This work provided insights into the neurochemical basis of attention.

Behavioral Pharmacology: this compound was also implicated in studies examining specific behavioral responses, such as the inhibition of "wet-dog shakes" (WDS) in rats, further linking its actions to noradrenergic neuronal transmission. tbzmed.ac.ir

These studies collectively established this compound as an important compound for probing the intricate connections between noradrenergic activity, attention, and learning in animal models.

Current Research Gaps and Future Perspectives for this compound Studies

While this compound has historically served as a valuable research tool, specific contemporary research on this compound itself appears less prominent in the context of novel drug development compared to other butyrophenones. The existing literature primarily highlights its historical applications in understanding fundamental neuropharmacological principles.

Current research gaps in the broader field of central nervous system (CNS) drug development, which implicitly apply to compounds like this compound and its class, include the persistent challenges of high attrition rates and lengthy development times for new CNS medications. nih.gov Despite the significant burden of CNS disorders, there has been a relative scarcity of drugs with novel mechanisms of action in recent decades. nih.gov Existing antipsychotic medications, including many butyrophenones, often achieve full symptom remission in only a minority of affected individuals. nih.gov

Future perspectives for studies involving compounds like this compound might lie in their continued use as pharmacological tools to:

Further dissect the precise roles of α-noradrenergic receptors in various cognitive processes and psychiatric conditions.

Investigate their potential in combination therapies to achieve more comprehensive therapeutic effects or modulate specific pathways without the broader side effects associated with some other neuroleptics.

Explore their utility in understanding the fundamental physiological mechanisms of action of antipsychotic drugs, which remains an active area of investigation. uni.luzhanggroup.org

Although this compound may not be at the forefront of new drug discovery, its well-characterized properties continue to offer value for mechanistic studies aimed at deepening the understanding of neuropharmacological systems.

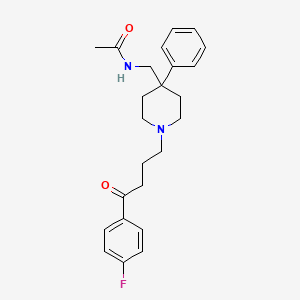

Structure

2D Structure

3D Structure

Properties

CAS No. |

807-31-8 |

|---|---|

Molecular Formula |

C24H29FN2O2 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-[[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl]methyl]acetamide |

InChI |

InChI=1S/C24H29FN2O2/c1-19(28)26-18-24(21-6-3-2-4-7-21)13-16-27(17-14-24)15-5-8-23(29)20-9-11-22(25)12-10-20/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H,26,28) |

InChI Key |

VDGZERMDPAAZEJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)NCC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Appearance |

Solid powder |

melting_point |

98.5 °C |

Other CAS No. |

807-31-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

aceperone acetabutone acetobuton |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Aceperone

Established Synthetic Pathways for Aceperone and Related Butyrophenones

The synthesis of butyrophenones, including this compound, generally involves the construction of the characteristic phenyl-1-butanone moiety and its subsequent attachment to a nitrogen-containing heterocyclic system, such as a piperidine (B6355638) ring. drugbank.com A common approach for introducing keto groups, which are crucial functional groups in many pharmacologically active compounds like this compound, involves the addition of carbon nucleophiles to carboxylic acid derivatives. google.com While Friedel-Crafts acylation is another method for synthesizing arylalkyl ketones, it can sometimes lead to mixtures of isomers, complicating purification. google.com

For this compound specifically, the synthesis typically proceeds through the N-alkylation of a suitably substituted piperidine derivative with a 4-halo-1-(4-fluorophenyl)butan-1-one (a 4-halo-4'-fluorobutyrophenone). The original patent literature for this compound (BE 606849 by Janssen PA) describes the synthesis of "Alkoxylamino and alkoxycarbonylamino derivatives of 1(aroylalkyl)-4-arylpiperidines," which encompasses this compound. wikipedia.org This implies a key step involving the reaction of a piperidine intermediate with an aroylalkyl halide.

A generalized synthetic pathway for this compound can be conceptualized as follows:

Preparation of the Piperidine Intermediate: The core 4-phenyl-4-(acetamidomethyl)piperidine moiety is synthesized. This often involves multi-step organic reactions, potentially including reductive amination and acylation protocols to assemble the substituted piperidine ring. nih.gov

Preparation of the Butyrophenone (B1668137) Side Chain: The 4-halo-1-(4-fluorophenyl)butan-1-one component (e.g., 4-chloro-4'-fluorobutyrophenone) is prepared. This involves the synthesis of the fluorinated aromatic ketone and the introduction of a halogenated alkyl chain.

N-Alkylation: The final step involves the nucleophilic substitution reaction where the nitrogen of the piperidine intermediate attacks the electrophilic carbon bearing the halogen on the butyrophenone side chain. This reaction often occurs under reflux conditions in a suitable solvent (e.g., toluene) with a base (e.g., potassium bicarbonate) and sometimes a catalyst like potassium iodide to facilitate the reaction. prepchem.com

An example of a similar N-alkylation step in butyrophenone synthesis involves refluxing 4-(diphenylmethylene)piperidine (B1303065) with 4-chloro-4'-fluorobutyrophenone, potassium bicarbonate, and potassium iodide in toluene (B28343) to yield 4'-Fluoro-4-[4-(diphenylmethylene)piperidino]butyrophenone. prepchem.com This illustrates the common strategy for forming the characteristic butyrophenone linkage.

Exploration of Chemical Modifications and Synthesis of this compound Analogues

The butyrophenone class is rich in structural diversity, and numerous analogues of this compound and related compounds have been synthesized to explore their pharmacological profiles. who.int This exploration often involves systematic chemical modifications of the core this compound structure.

Key areas of chemical modification include:

Modification of the Piperidine Ring Substituents: Alterations to the phenyl group or the acetamidomethyl group at the 4-position of the piperidine ring can lead to new analogues. For instance, studies on 4-hydroxy-4-phenylpiperidines have investigated structure-activity relationships (SAR) by modifying substituents at the N-1 and C-4 positions to achieve high receptor affinity. nih.gov

Variations in the Butyrophenone Side Chain: Changes to the length of the alkyl chain, the nature of the halogen on the phenyl ring, or the substituents on the phenyl ring itself can yield different analogues.

Introduction of Different Heterocyclic Moieties: While this compound features a piperidine, other butyrophenone neuroleptics incorporate different heterocyclic systems, such as piperazine (B1678402) derivatives (e.g., Fluanisone, which contains a methoxyphenylpiperazine moiety). smolecule.com

Oxidation of Tertiary Amino Groups: A specific derivatization strategy involves the oxidation of basic tertiary amino groups to N-oxides. This modification can be achieved by reacting the drug compound with an oxidizing agent and has been explored for various pharmaceutical compounds, including this compound. google.com

The extensive list of butyrophenone derivatives, including this compound, amiperone, biriperone, carperone, cloroperone, declenperone, duoperone, fenaperone, fluspiperone, lenperone, melperone, metrenperone, milenperone, mindoperone, moperone, nonaperone, and pipamperone, highlights the breadth of chemical modifications undertaken within this class. who.int The synthesis of spiperone (B1681076) analogues, for example, has utilized flexible, multistep parallel synthesis, employing reductive amination and acylation protocols to build 4-substituted piperidines, followed by alkylation. nih.gov Such combinatorial approaches are instrumental in generating diverse libraries of compounds for screening.

Rational Design Principles for Novel this compound-Derived Compounds

Rational drug design has increasingly become a cornerstone in medicinal chemistry, shifting from serendipitous discovery to targeted compound development. mpdkrc.edu.intheswissbay.ch For butyrophenone derivatives like this compound, which primarily function as dopamine (B1211576) receptor antagonists, nih.gov rational design principles focus on optimizing interactions with target receptors and improving physicochemical properties.

Key principles and methodologies employed in the rational design of this compound-derived compounds include:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are fundamental. By systematically modifying specific parts of the this compound molecule and observing the resulting changes in biological activity (e.g., receptor affinity), researchers can deduce which structural features are crucial for activity. For instance, modifications at the N-1 and C-4 positions of piperidine rings have been shown to impact nociceptin (B549756) receptor affinity in related 4-hydroxy-4-phenylpiperidines. nih.gov

Pharmacophore Modeling: Identifying the essential structural features and their spatial arrangement required for binding to a specific receptor (e.g., dopamine D2 receptors) is critical. This involves understanding the key functional groups responsible for hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Computational Chemistry and Quantum Chemistry Calculations: Advanced computational methods, such as Density Functional Theory (DFT), are used to predict and analyze the electronic properties and chemical reactivity indices (e.g., chemical hardness, first ionization energy) of compounds. nih.gov These calculations can provide insights into the pharmacodynamics of antipsychotic drugs and guide the design of new molecules with desired properties.

Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties can lead to novel compounds with improved metabolic stability, bioavailability, or selectivity, while retaining or enhancing biological activity.

Scaffold Hopping: This involves replacing the core scaffold of this compound (the butyrophenone-piperidine system) with a structurally different but functionally equivalent scaffold, aiming to discover novel chemical entities with similar or improved pharmacological profiles.

The ongoing research in this area aims to refine the understanding of molecular interactions and leverage computational tools to design new butyrophenone derivatives with enhanced selectivity, potency, and reduced off-target effects.

Pharmacodynamics and Receptor Interaction Profiling of Aceperone

Serotonergic System Involvement and Other Receptor Ligand Properties

Aceperone's primary pharmacological action is characterized by its α-noradrenergic blocking properties. wikipedia.orgcapes.gov.brcapes.gov.brresearchgate.net Research indicates that this compound acts as an antagonist at adrenergic receptors. Specifically, it has been identified as a ligand for the Alpha-1A adrenergic receptor. bindingdb.org

Beyond its prominent noradrenergic effects, this compound also exhibits activity at certain dopamine (B1211576) receptors. Binding assays have shown that this compound interacts with the D(3) dopamine receptor. bindingdb.org However, its interaction with dopamine receptors, particularly D2, differs significantly from that of typical antipsychotics. For instance, this compound, unlike many neuroleptics, did not inhibit apomorphine-induced hypermotility in rats, an effect commonly associated with dopamine receptor blockade. capes.gov.br Similarly, in studies on amphetamine-induced locomotor activity, this compound (at 20 mg/kg) produced only partial antagonism, whereas much lower doses (0.05-0.15 mg/kg) of classical dopamine receptor blocking neuroleptics like haloperidol, perphenazine, trifluperazine, spiramide, and pimozide (B1677891) resulted in complete inhibition. capes.gov.br

The available literature does not extensively detail direct involvement of this compound with the serotonergic system, such as 5-HT2A receptors, which are common targets for many atypical antipsychotics. Instead, its profile is predominantly defined by its adrenergic and specific dopaminergic (D3) interactions.

Table 1: this compound Receptor Binding Profile

| Receptor Target | Affinity (Ki Range) | Reference |

| Alpha-1A adrenergic receptor | 0.17 - 1.0E+4 nM | bindingdb.org |

| D(3) dopamine receptor | 0.17 - 1.0E+4 nM | bindingdb.org |

Comparative Receptor Pharmacology of this compound with Other Neuroleptics

This compound stands apart from many conventional neuroleptics due to its distinct receptor interaction profile. While typical antipsychotics are primarily characterized by their potent dopamine D2 receptor blocking properties, this compound's main classification is as an α-noradrenergic blocking drug. wikipedia.orgcapes.gov.brcapes.gov.brresearchgate.net

A key differentiating factor is its effect on apomorphine-induced hypermotility. Unlike a range of neuroleptics that effectively antagonize this behavior, this compound did not demonstrate inhibitory effects. capes.gov.br This suggests a lack of significant D2 receptor antagonism in the same manner as typical antipsychotics. capes.gov.br

Further comparative studies on amphetamine-induced locomotor activity in rats highlight this distinction. As shown in Table 2, this compound required substantially higher doses to achieve even partial antagonism of amphetamine-induced activity compared to the complete inhibition observed with much lower doses of established dopamine receptor antagonists. capes.gov.br This underscores this compound's primary mechanism of action being distinct from the direct and potent dopamine D2 receptor blockade characteristic of many first-generation antipsychotics like haloperidol. capes.gov.brcore.ac.uk

Table 2: Comparative Effects on Locomotor Activity: this compound vs. Other Neuroleptics

| Compound | Primary Receptor Class | Amphetamine-Induced Locomotor Activity (Rats) | Reference |

| This compound | α-Noradrenergic Antagonist | Partial antagonism at 20 mg/kg | capes.gov.br |

| Haloperidol | Dopamine D2 Antagonist | Complete inhibition at 0.10 mg/kg | capes.gov.br |

| Perphenazine | Dopamine D2 Antagonist | Complete inhibition at 0.05 mg/kg | capes.gov.br |

| Trifluperazine | Dopamine D2 Antagonist | Complete inhibition at 0.15 mg/kg | capes.gov.br |

| Spiramide | Dopamine D2 Antagonist | Complete inhibition at 0.05 mg/kg | capes.gov.br |

| Pimozide | Dopamine D2 Antagonist | Complete inhibition at 0.15 mg/kg | capes.gov.br |

Molecular Mechanisms Underlying this compound's Receptor Selectivity

The molecular mechanisms governing receptor selectivity involve the precise interaction between a ligand's chemical structure and the binding site of a specific receptor. Antagonists, such as this compound, bind to receptors without activating them, often by inducing a conformational change that prevents the natural ligand from binding or activating the receptor. nih.gov The intrinsic chemical properties of a molecule, such as its electron donor-acceptor capacity, can influence its pharmacodynamic interactions with receptors. nih.gov

For this compound, its classification as an α-noradrenergic blocking drug wikipedia.org and its documented affinity for the D(3) dopamine receptor bindingdb.org suggest that its molecular architecture is specifically configured to engage these targets. While the provided literature identifies these receptor targets, detailed structural analyses or quantum chemistry calculations specifically elucidating the unique molecular features of this compound that confer its selectivity for Alpha-1A adrenergic and D(3) dopamine receptors over other receptor subtypes are not extensively described. General principles of receptor binding, such as the presence of specific receptor sites on cell membranes, contribute to the observed selectivity of bioactive agents. researchgate.net However, the precise atomic-level interactions and conformational dynamics that contribute to this compound's particular selectivity profile require further dedicated investigation.

Neurochemical and Neurobiological Effects of Aceperone

Impact of Aceperone on Central Neurotransmitter Metabolism and Dynamics

The influence of this compound on neurotransmitter metabolism and dynamics has been investigated through the analysis of key metabolite levels and catecholamine turnover.

Studies in the central nervous system of rats have shown that this compound significantly impacts the levels of norepinephrine (B1679862) metabolites. This compound, at a dose of 20 mg/kg, was found to increase the level of endogenous total 3-methoxy-4-hydroxyphenylglycol (MOPEG), a principal metabolite of norepinephrine degradation in the brain. wikipedia.orgresearchgate.netnih.gov Furthermore, this compound also increased the accumulation of tritiated MOPEG (³H-MOPEG) and 3,4-dihydroxyphenylglycol (B133932) (³H-DOPEG), regardless of whether ³H-tyrosine or ³H-dopamine was used as the precursor for ³H-norepinephrine. researchgate.netnih.gov This indicates that this compound enhances the release of norepinephrine in vivo. researchgate.netnih.gov

While this compound's direct effects on dopamine (B1211576) metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) are not explicitly detailed in the provided literature, HVA is known as a major catecholamine metabolite produced from dopamine through the consecutive actions of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). wikipedia.org Similarly, DOPAC is a dopamine metabolite formed by MAO and aldehyde dehydrogenase (ALDH). ucl.ac.uk The observed increase in ³H-DOPEG, even when ³H-dopamine was a precursor, suggests an indirect influence on pathways related to dopamine metabolism, given dopamine's role as a precursor to norepinephrine. wikipedia.orgwikipedia.org

Table 1: Impact of this compound on Norepinephrine Metabolite Levels

| Metabolite | Effect of this compound (20 mg/kg) | Precursor (if applicable) | Citation |

| MOPEG | Increased endogenous total | N/A | researchgate.netnih.gov |

| ³H-MOPEG | Increased accumulation | ³H-tyrosine or ³H-dopamine | researchgate.netnih.gov |

| ³H-DOPEG | Increased accumulation | ³H-tyrosine or ³H-dopamine | researchgate.netnih.gov |

As an α-noradrenergic blocking drug, this compound directly influences noradrenergic neurotransmission. wikipedia.org The observed increase in MOPEG and DOPEG levels strongly suggests an enhanced turnover and release of norepinephrine in the brain. researchgate.netnih.gov This effect contrasts with that of α-adrenoceptor stimulating drugs like clonidine (B47849), which decrease norepinephrine release. nih.gov

Beyond its noradrenergic effects, this compound, as a butyrophenone (B1668137) neuroleptic, has also been shown to interact with dopaminergic systems. wikipedia.orgbindingdb.org Specifically, this compound has demonstrated affinity for the D(3) dopamine receptor, in addition to the Alpha-1A adrenergic receptor. bindingdb.org The ability of this compound to antagonize amphetamine-induced locomotor activity in mice and rats further underscores its interaction with both dopaminergic and noradrenergic mechanisms, as amphetamine's effects are dependent on both systems. capes.gov.br This suggests that this compound modulates the activity and release of these crucial catecholamines in various brain regions.

Neuroanatomical Mapping of this compound's Sites of Action

As an α-noradrenergic blocking drug, this compound's sites of action are primarily associated with brain regions rich in α-adrenergic receptors. wikipedia.org These receptors are widely distributed throughout the central nervous system, including areas involved in attention, learning, and behavioral regulation. For instance, noradrenergic cell groups, such as A1 in the caudal ventrolateral medulla and A2 in the solitary nucleus, project to various brain regions and play roles in diverse physiological functions. wikipedia.org

Furthermore, the demonstrated affinity of this compound for the D(3) dopamine receptor suggests its action in brain areas where these receptors are expressed. bindingdb.org D(3) receptors are predominantly found in limbic regions of the brain, including the nucleus accumbens, islands of Calleja, and substantia nigra pars compacta, implicating this compound's potential influence on reward, motivation, and motor control pathways. While detailed neuroanatomical mapping studies specifically localizing this compound binding or effects to discrete brain nuclei beyond general receptor distribution are not extensively described in the available literature, its receptor profile provides insight into its potential targets within the central nervous system.

Electrophysiological Studies Investigating this compound's Neural Excitability Modulation

Electrophysiological techniques offer direct measurements of changes in membrane ion permeability, which are fundamental events in drug-receptor interactions at the cellular level. soton.ac.uk In studies utilizing electrophysiological models to investigate dopaminergic function, this compound, described as an α-adrenergic blocker, was assessed. However, in certain contexts, this compound, along with other adrenergic antagonists like propranolol, did not produce the effects observed with other compounds such as thixol. soton.ac.uk This suggests that while this compound is an α-adrenergic blocker, its modulation of neural excitability may be specific to certain pathways or may not be as broadly impactful in all electrophysiological paradigms as other agents. Detailed electrophysiological data specifically elucidating how this compound alters neuronal firing rates, membrane potentials, or synaptic currents are not extensively available in the provided information.

Behavioral Pharmacology and Cognitive Neuroscience Research on Aceperone

Aceperone's Effects on Learning and Memory Processes in Animal Models

Research on this compound has contributed to understanding the biochemical basis of learning, revealing its nuanced impact on cognitive functions in animal models. wikipedia.org

Analysis of Stimulus-Reward Association Formation Impairments

The findings from visual discrimination learning experiments in marmosets indicate that the effects of this compound are consistent with a defect in the formation of stimulus-reward associations. researchgate.netnih.gov This impairment in associative learning can be mitigated or overcome through appropriate priming or practice, suggesting a specific disruption in the initial encoding or establishment of these associations. researchgate.net The dysfunction in association formation caused by this compound is particularly evident when an animal is presented with a task type that has not been recently encountered. nih.gov

Assessment of this compound's Specificity on Task Acquisition versus Performance

Studies have demonstrated a clear distinction in this compound's impact on cognitive tasks: it primarily affects the acquisition phase of novel or reversed learning rather than the performance of already learned behaviors. researchgate.netnih.gov Marmosets treated with this compound consistently showed severe impairment in acquiring the first task of a session and in both new and repeated reversal learning. researchgate.netnih.gov Conversely, their capacity to learn subsequent similar tasks within the same session and to execute well-practiced tasks remained intact. researchgate.netnih.gov This specificity highlights that this compound's influence is more pronounced during the initial stages of learning and adaptation to new contingencies.

Effects on Alternation Tasks and Other Complex Cognitive Functions

Further investigations into this compound's cognitive effects included its impact on alternation tasks. In marmosets trained on an alternation task, this compound did not induce any observable impairment in performance. nih.gov This finding suggests that various cognitive skills beyond stimulus-reward association, such as those involved in tasks requiring spatial working memory or behavioral flexibility, are not significantly affected by this compound. nih.gov This indicates a targeted effect of this compound on specific associative learning processes rather than a broad disruption of complex cognitive functions.

This compound's Modulation of Motor Activity and Stereotyped Behaviors

This compound's role as an alpha-noradrenergic blocking agent extends to its modulation of motor activity and stereotyped behaviors, particularly in the context of stimulant challenges. wikipedia.orgcapes.gov.brnih.gov

Antagonism of Amphetamine-Induced Locomotor and Rearing Activity

This compound has been shown to exert an antagonistic effect on amphetamine-induced locomotor activity. In both mice and rats, this compound, at doses of 5 and 10 mg/kg, significantly reduced motility stimulated by amphetamine. capes.gov.br However, it is important to note that while effective, this compound's antagonistic effect on amphetamine-induced locomotor and rearing activity in rats was partial, even at higher doses (20 mg/kg), when compared to the complete inhibition achieved by certain neuroleptic drugs at much lower concentrations. capes.gov.br

Interestingly, while this compound inhibited amphetamine-induced hypermotility, it was also observed to potentiate and prolong amphetamine-induced stereotypy in rats. nih.gov This suggests a complex pharmacological profile where this compound can reduce general motor hyperactivity but may, in some contexts, intensify or extend specific repetitive behaviors induced by amphetamine. nih.gov The locomotor effects of amphetamine are understood to be dependent on both dopaminergic and noradrenergic mechanisms, with dopamine (B1211576) playing a particularly significant role, as amphetamine-induced motility appears to necessitate functionally active dopamine receptors. capes.gov.br this compound's mechanism involves blocking central noradrenaline receptors and counteracting locomotor hyperactivity induced by noradrenaline receptor agonists. nih.gov While it does not directly block dopamine or acetylcholine (B1216132) receptors, it demonstrates a weak reduction in the effects of central serotonin (B10506) system activation. nih.gov

Impact on Apomorphine-Induced Stereotyped Behaviors (e.g., Climbing Assay)

Apomorphine is known to induce dose-dependent stereotyped behaviors, such as cage climbing in mice, which are primarily mediated by dopamine receptors in the striatum. nih.govresearchgate.netnih.gov This climbing behavior serves as a model for assessing dopamine receptor sensitivity and the effects of various psychoactive agents. researchgate.netnih.gov Research has indicated that while many typical and atypical neuroleptic agents, including haloperidol, fluphenazine, loxapine, pimozide (B1677891), oxiperomide, clozapine, thioridazine, sulpiride, and tiapride (B1210277), can antagonize apomorphine-induced climbing behavior, this compound has shown a different profile. nih.gov Studies exploring the involvement of cholinergic and noradrenergic systems in apomorphine-induced climbing behavior found that this compound, along with atropine, piperoxan, and propranolol, was ineffective in eliminating these involvements. nih.gov This suggests that this compound does not significantly influence apomorphine-induced climbing behavior through these specific pathways.

Research on this compound's Influence on Aggressive Behaviors

This compound has been investigated for its modulatory effects on aggressive behaviors, particularly in models of induced aggression.

Studies examining footshock-induced fighting aggression in mice have demonstrated that this compound acts as an α-adrenergic receptor blocker, effectively suppressing aggressive episodes. nih.gov This anti-aggressive effect of this compound was found to be selective when compared to other compounds like alpha-methyltyrosine (α-MT) and FLA-63, which also reduced fighting episodes. nih.gov

The modulation of aggression by this compound is closely linked to its interaction with catecholaminergic systems, particularly the noradrenergic system. Research indicates a significant role for noradrenaline and dopamine in producing footshock-induced fighting aggression. nih.gov The administration of noradrenergic antagonists, such as this compound and phenoxybenzamine (B1677643), has been shown to suppress aggression, while noradrenergic agonists like clonidine (B47849) can potentiate it. nih.gov This highlights this compound's function as an α-noradrenergic blocking drug, which contributes to its anti-aggressive properties by influencing catecholamine levels and receptor activity in the brain. nih.govscispace.com The interaction between catecholamine agonists and antagonists further supports the involvement of noradrenaline and dopamine in aggressive behaviors, with this compound contributing to the reduction of aggression through its α-adrenergic blocking action. nih.gov

Studies on this compound's Impact on Sleep-Wake Cycles and Paradoxical Sleep Regulation

The noradrenergic system plays a crucial role in the regulation of sleep-wake cycles and paradoxical sleep (also known as REM sleep). scispace.comuobasrah.edu.iq Alpha-adrenoceptors are believed to be important in controlling wakefulness and paradoxical sleep. scispace.com this compound, as an α-noradrenergic blocking drug, has been implicated in influencing these systems. Studies have investigated the effects of this compound, phenoxybenzamine, and clonidine on the levels of 3-methoxy-4-hydroxyphenylglycol (MOPEG) in rat brain, a metabolite of norepinephrine (B1679862), suggesting its involvement in modulating noradrenergic activity related to sleep regulation. scispace.comuobasrah.edu.iq Earlier research based on non-selective alpha antagonists like this compound and phenoxybenzamine also points towards a role in REM sleep, particularly in contexts such as marihuana-induced effects in REM sleep-deprived states. researchgate.net Furthermore, this compound has been noted in the context of "paradoxical reduction of hyperkinetic activity" and its influence on "sleep-waking states in cats," further indicating its potential impact on sleep architecture.

Comparative Behavioral Phenotyping of this compound with Reference Psychopharmacological Agents

This compound, classified as a neuroleptic of the butyrophenone (B1668137) class, has been compared with other psychopharmacological agents, particularly in its anti-aggressive and behavioral effects. nih.gov In the context of suppressing footshock-induced aggression, this compound demonstrated selective anti-aggressive action when compared to catecholamine synthesis inhibitors like alpha-methyltyrosine (α-MT) and noradrenaline synthesis inhibitors such as FLA-63. nih.gov

While typical and atypical neuroleptics like haloperidol, fluphenazine, loxapine, pimozide, oxiperomide, clozapine, thioridazine, sulpiride, and tiapride are known to antagonize apomorphine-induced climbing behavior, this compound was found to be ineffective in this specific behavioral model, distinguishing its profile from these agents in the context of dopamine receptor-mediated stereotypies. nih.gov This suggests a more specific mechanism of action for this compound, primarily through its α-noradrenergic blocking properties, rather than a broad antagonism of dopamine receptors that characterizes many other neuroleptics in certain behavioral assays. nih.govnih.gov

Structure Activity Relationship Sar Studies of Aceperone and Butyrophenone Scaffolds

Identification of Key Pharmacophoric Elements for Aceperone's Activity

The core structure of this compound, N-({1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-phenyl-4-piperidinyl}methyl)acetamide, highlights several key pharmacophoric elements wikipedia.org:

Butyrophenone (B1668137) Moiety: The 4-(4-fluorophenyl)-4-oxobutyl chain is characteristic of the butyrophenone class. The para-fluorine on the phenyl ring and the ketone group are often critical for interactions with target receptors. The ketone group can act as a hydrogen bond acceptor, while the fluorophenyl group contributes to hydrophobic interactions within the receptor binding pocket.

Piperidine (B6355638) Ring: The central piperidine ring, a saturated six-membered nitrogen-containing heterocycle, serves as a scaffold to orient other functional groups. The basic nitrogen atom within this ring is typically protonated at physiological pH, enabling ionic interactions with acidic residues in the receptor.

Phenyl Substituent on Piperidine: The phenyl group attached to the 4-position of the piperidine ring is another crucial aromatic moiety that can engage in π-stacking or hydrophobic interactions with receptor residues.

These elements collectively contribute to this compound's ability to bind to specific biological targets, particularly G-protein coupled receptors (GPCRs) like dopamine (B1211576) and adrenergic receptors.

Correlation of Chemical Structure with Receptor Binding Affinities and Selectivity

This compound has demonstrated affinity for dopamine D2 and D3 receptors, as well as the alpha-1A adrenergic receptor bindingdb.org. The butyrophenone scaffold, to which this compound belongs, is well-known for its interactions with various monoaminergic receptors, including dopamine (D1, D2, D3, D4), serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2C), and alpha-adrenergic receptors researchgate.netresearchgate.netresearchgate.netnih.gov.

General trends observed in the SAR of butyrophenone derivatives, which can be extrapolated to this compound, include:

Halogen Substitution: The presence and position of halogens, particularly fluorine, on the phenyl ring of the butyrophenone moiety, often enhance affinity for dopamine D2 receptors. This is attributed to favorable electronic or hydrophobic interactions.

Alkyl Chain Length: The length of the alkyl chain connecting the ketone to the piperidine nitrogen is critical. Optimal chain lengths are required to bridge the distance between key binding sites within the receptor.

Piperidine Substituents: Modifications to the substituents on the piperidine ring can profoundly impact both affinity and selectivity. For instance, the nature and position of aromatic rings or other functional groups on the piperidine can dictate interactions with specific sub-pockets in the receptor, influencing the compound's selectivity profile across different dopamine or serotonin receptor subtypes researchgate.net.

An illustrative (hypothetical) representation of how structural changes might influence binding affinities in butyrophenone-like compounds could be conceptualized as follows, though specific values for this compound derivatives are not presented here:

| Structural Modification (Relative to Core Butyrophenone) | Impact on D2 Receptor Affinity | Impact on 5-HT2A Receptor Affinity | Selectivity Implication |

| Para-Fluorine on Phenyl Ring | Generally Increases | Variable | Can enhance D2 preference |

| Elongation of Alkyl Chain | Can Decrease (if too long) | Can Decrease (if too long) | Reduced overall binding |

| Introduction of Bulky Group on Piperidine | Variable | Variable | Can alter selectivity profile |

| Amide Modifications | Variable | Variable | Can fine-tune interactions |

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies employ mathematical models to correlate chemical structure with biological activity, allowing for the prediction of activity for novel compounds and the identification of key structural features nih.gov. While specific QSAR models for this compound derivatives are not detailed in the provided search results, QSAR approaches have been extensively applied to related compounds, particularly those targeting dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors researchgate.net.

These studies often utilize various molecular descriptors, including:

Hydrophobic Descriptors (e.g., LogP, ALOGP98): Reflect the compound's lipophilicity, influencing its ability to cross biological membranes and interact with hydrophobic regions of receptor binding pockets nih.gov.

Electronic Descriptors (e.g., Dipole Moment): Account for the distribution of electron density within the molecule, affecting electrostatic interactions with charged or polar receptor residues.

Steric Descriptors (e.g., Molecular Volume, Kappa indices): Describe the size and shape of the molecule, determining how well it fits into the receptor's binding site nih.gov.

Topological Descriptors (e.g., Wiener Index): Capture information about the molecular connectivity and branching nih.gov.

QSAR models, such as those developed using Multiple Linear Regression (MLR) or Comparative Molecular Field Analysis (CoMFA), can elucidate how changes in these descriptors influence receptor binding affinities. For instance, for D2 and 5-HT2A receptor inhibition activities of piperazine (B1678402) (piperidine) derivatives, reliable MLR and CoMFA models have been developed to determine chemical structural features that improve activity researchgate.net. Such models can provide insights into the optimal balance of lipophilicity, electronic properties, and steric bulk required for potent and selective interaction with target receptors, guiding the design of new this compound derivatives.

Computational Chemistry and Molecular Modeling for Binding Mode Elucidation

Computational chemistry and molecular modeling techniques, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating the precise binding modes of ligands within receptor binding pockets researchgate.netnih.gov. While direct computational studies specifically on this compound's binding mode are not detailed in the provided snippets, these methods have been widely applied to dopamine D2 and D3 receptors, which are known targets of this compound bindingdb.orgresearchgate.netnih.gov.

These computational approaches can:

Predict Binding Poses: Docking simulations predict the most probable orientation and conformation of a ligand within a receptor's active site, identifying key residues involved in interactions nih.gov.

Elucidate Molecular Interactions: They reveal the nature of interactions, such as hydrogen bonds (e.g., with conserved serine residues in aminergic receptors), hydrophobic contacts (e.g., with aromatic residues), and ionic interactions (e.g., with protonated amines) researchgate.net. For instance, studies have shown that the ability of compounds to establish one or two hydrogen bonds with key serine residues (S3.36 and S5.46) in 5-HT2A and D2 receptors can explain differences in affinity and selectivity researchgate.net.

Analyze Conformational Dynamics: Molecular dynamics simulations provide insights into the flexibility of both the ligand and the receptor, revealing how their conformations change upon binding and how these dynamics contribute to binding affinity and functional activity researchgate.netnih.gov. For example, studies have shown that inactive conformations of D2 receptors can differ significantly depending on the bound antagonist, reflecting different degrees of inactivation nih.gov.

By applying these techniques, researchers can gain a deeper understanding of how this compound's specific structural features contribute to its interaction with D2, D3, and α1A adrenergic receptors, thereby rationalizing its observed pharmacological profile.

Rationalization of Observed Anomalies in this compound's Structure-Activity Relationships

While specific "anomalies" in this compound's SAR are not explicitly detailed in the provided search results, general principles can be applied to rationalize unexpected SAR observations in drug discovery:

Conformational Flexibility and Multiple Binding Modes: A single compound might adopt different conformations to bind to the same receptor, or even bind to different sites on the same receptor, leading to unexpected activity profiles. The flexibility of the linker chains in butyrophenones can allow for such variations researchgate.net.

Metabolic Transformations: The observed in vivo activity of a compound can be influenced by its metabolism into active or inactive metabolites. An apparent anomaly in SAR might be explained if a derivative is rapidly metabolized into a more or less active compound.

Allosteric Modulation: Some compounds might not bind directly to the orthosteric site but instead bind to an allosteric site, modulating receptor activity in an unexpected manner. This can lead to SAR that does not follow typical patterns observed for orthosteric ligands.

Receptor Subtype or Splice Variant Specificity: Seemingly anomalous SAR might arise from differential binding to closely related receptor subtypes or splice variants that were not initially considered. For example, the D2 receptor has D2S and D2L splice variants, and a compound might show differential affinity or efficacy towards them.

Off-Target Interactions: Activity observed at doses higher than expected, or unexpected side effects, could be due to interactions with off-target receptors or enzymes, which might not be immediately apparent from initial SAR studies focused on the primary target.

For butyrophenone neuroleptics, including this compound, the complexity of their interactions with multiple monoaminergic receptors (e.g., D2, 5-HT2A, α1-adrenergic) means that a seemingly anomalous SAR for one target might be explained by its interaction with another, or by a complex interplay of affinities across several targets researchgate.netnih.gov.

Preclinical Safety Pharmacology and Toxicological Considerations in Aceperone Research

General Behavioral and Central Nervous System Assessments in Preclinical Models

The primary objective of central nervous system (CNS) safety pharmacology is to assess the potential for a test compound to cause adverse neurological or behavioral effects. vivotecnia.com These studies are typically conducted in rodent models and involve a battery of tests to observe and quantify changes in behavior, motor function, and sensory reflexes. psychogenics.com

Preclinical CNS assessments for a compound like Aceperone, a butyrophenone (B1668137) derivative, would typically involve a functional observational battery (FOB) or an Irwin test. criver.comvivotecnia.com These are standardized sets of procedures designed to detect overt pharmacological signs and symptoms. Observations include, but are not limited to, changes in posture, gait, grooming, alertness, reactivity to stimuli, and autonomic functions like body temperature. criver.com

Below is an illustrative table of the types of parameters evaluated in a typical preclinical CNS safety assessment.

| Assessment Category | Parameters Observed | Potential Findings for a CNS-Active Compound |

| General Behavior | Spontaneous activity, grooming, posture, gait | Sedation, hyperactivity, abnormal posture (e.g., catalepsy) |

| Neurological Function | Motor coordination (e.g., rotarod test), muscle tone, reflexes (e.g., pinna, corneal) | Impaired coordination, changes in muscle tone, altered reflex responses |

| Autonomic Function | Body temperature, salivation, pupil size | Hypothermia, hyperthermia, excessive salivation, miosis, mydriasis |

| Sensorimotor Reactivity | Response to auditory, tactile, and visual stimuli | Decreased or increased startle response |

This table is for illustrative purposes to show typical endpoints in preclinical CNS safety studies and does not represent actual data for this compound.

Cardiovascular Safety Profile and Potential Ion Channel Interactions (e.g., hERG)

Evaluating the cardiovascular safety of a new chemical entity is a cornerstone of preclinical safety pharmacology. nih.gov The primary concern for many non-cardiac drugs is the potential to delay ventricular repolarization, an effect that can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP). plos.orgnih.gov This delay is often caused by the blockade of the potassium ion channel encoded by the human ether-à-go-go-related gene (hERG). nih.govresearchgate.net

For a compound like this compound, preclinical cardiovascular assessment would involve a tiered approach as recommended by regulatory guidelines. fda.govcriver.com The initial step is typically an in vitro assay to determine the compound's potential to inhibit the hERG channel. criver.com This is a critical screen, as many butyrophenone derivatives have been shown to interact with this channel. taylorandfrancis.com For instance, the butyrophenones haloperidol and droperidol are known to prolong the QT interval, a clinical marker for delayed ventricular repolarization. taylorandfrancis.com

Following in vitro testing, in vivo studies are conducted in animal models, such as dogs or non-human primates, to evaluate the effects on blood pressure, heart rate, and the electrocardiogram (ECG). vivotecnia.comnih.gov These studies help to determine the integrated physiological response and establish a safety margin between therapeutic and cardiotoxic exposures. reprocell.com

The table below illustrates the type of data generated from an in vitro hERG assay.

| Test Compound Concentration | % hERG Current Inhibition (Mean ± SD) |

| 0.1 µM | 5.2 ± 1.8 |

| 1 µM | 25.6 ± 4.5 |

| 10 µM | 68.3 ± 7.2 |

| 30 µM | 95.1 ± 3.9 |

| IC₅₀ Value | ~5 µM |

This table is a hypothetical representation of data from a hERG patch-clamp assay and does not represent actual findings for this compound.

Metabolic Pathways and Metabolite Identification in Research Studies

Understanding the metabolic fate of a drug is crucial for interpreting its pharmacological and toxicological profile. sygnaturediscovery.com Drug metabolism studies aim to identify the routes of biotransformation, the chemical structures of the metabolites, and the enzymes involved. pharmaron.com This information is vital because metabolites can be pharmacologically active, inactive, or toxic. nih.gov

The investigation of this compound's metabolism would begin with in vitro studies using systems such as liver microsomes or hepatocytes from different species, including humans. sygnaturediscovery.com These systems help to identify the primary metabolic pathways, which for many butyrophenones involve Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., glucuronidation). nih.govnih.govfrontiersin.org For example, a common metabolic pathway for butyrophenones is the reduction of the keto group. nih.gov

Following in vitro profiling, in vivo studies in animal models are conducted to identify the metabolites present in plasma, urine, and feces. nih.gov This cross-species comparison is important for ensuring that the animal models used for toxicology testing are exposed to a similar metabolic profile as humans. sygnaturediscovery.com Advanced analytical techniques, such as high-resolution mass spectrometry, are employed for the structural elucidation of metabolites. nih.gov

A summary of potential metabolic pathways for a butyrophenone compound is presented below.

| Metabolic Phase | Reaction Type | Potential Biotransformation |

| Phase I | Oxidation | Hydroxylation of the aromatic ring or alkyl chain. |

| N-dealkylation | Removal of alkyl groups from nitrogen atoms. | |

| Reduction | Conversion of the ketone group to a secondary alcohol. | |

| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. |

This table presents plausible metabolic pathways for a butyrophenone structure based on known biotransformations for this class of compounds. It does not represent confirmed metabolic pathways for this compound.

Analytical Methodologies for Aceperone in Biological Matrices

Chromatographic Techniques for Aceperone Quantification in Biological Fluids (e.g., Plasma)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstones for the quantification of butyrophenone (B1668137) compounds in biological fluids like plasma. These techniques offer high resolution and sensitivity for the separation of the analyte from endogenous matrix components.

Sample Preparation: Prior to chromatographic analysis, this compound must be extracted from the plasma matrix. Common extraction techniques for butyrophenones include:

Liquid-Liquid Extraction (LLE): This involves the partitioning of the drug from the aqueous plasma to an immiscible organic solvent. For butyrophenones, a basic pH adjustment of the plasma sample is often employed to ensure the compound is in its non-ionized form, facilitating its extraction into solvents like heptane-isoamyl alcohol.

Solid-Phase Extraction (SPE): SPE provides a more efficient and cleaner extraction compared to LLE. It utilizes a solid sorbent to retain the analyte, which is then eluted with a small volume of an appropriate solvent. This technique is highly amenable to automation.

Chromatographic Separation: Reversed-phase HPLC is the most common mode of separation for butyrophenones.

Stationary Phase: A C18 or C8 column is typically used, providing a nonpolar stationary phase.

Mobile Phase: The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous component is a critical parameter that influences the retention and peak shape of the analyte. For instance, a mobile phase consisting of a phosphate buffer (pH 3.5), acetonitrile, and methanol in a specific ratio has been successfully used for the separation of a similar butyrophenone, timiperone bioanalysis-zone.com. Isocratic or gradient elution can be employed to achieve optimal separation.

Detection:

UV Detection: HPLC systems equipped with a UV detector are commonly used for the quantification of butyrophenones. The wavelength of detection is chosen based on the UV absorbance maximum of this compound.

Electrochemical Detection (ECD): For certain compounds, ECD can offer enhanced sensitivity and selectivity.

A representative HPLC method for a butyrophenone is summarized in the table below.

| Parameter | Condition |

| Column | ODS (C18) |

| Mobile Phase | 0.1 M Phosphate Buffer (pH 3.5) / Acetonitrile / Methanol |

| Detection | UV or Electrochemical |

| Sample Preparation | Liquid-Liquid Extraction |

Mass Spectrometry Applications for this compound Detection and Structural Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific quantification and structural elucidation of drugs in biological matrices.

LC-MS/MS for Quantification: LC-MS/MS provides high sensitivity and specificity, allowing for the detection of low concentrations of the analyte in complex biological samples.

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of butyrophenones, typically forming a protonated molecule [M+H]+ in the positive ion mode.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the protonated molecule of this compound is selected in the first quadrupole, fragmented through collision-induced dissociation (CID), and the resulting product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity of the assay. For butyrophenones, a common product ion is observed at m/z 123, which can be utilized for screening and identification nih.gov.

Mass Spectrometry for Structural Characterization: The fragmentation pattern of a compound in a mass spectrometer is unique and serves as a fingerprint for its structural identification.

Electron Ionization (EI): In gas chromatography-mass spectrometry (GC-MS), EI is a hard ionization technique that produces numerous fragment ions. For butyrophenones, a characteristic peak at m/z 42, corresponding to the propyl group, is commonly observed nih.gov.

Chemical Ionization (CI): CI is a softer ionization technique that typically produces a strong quasi-molecular ion peak ([M+H]+), which is useful for confirming the molecular weight of the compound nih.gov. In negative CI mode, a quasi-molecular ion [M-H]- is generally observed nih.gov.

The table below illustrates common mass spectral fragments for butyrophenones.

| Ionization Mode | Characteristic Fragment Ions |

| Electron Ionization (EI) | m/z 42 (propyl group), m/z 123 |

| Chemical Ionization (CI) - Positive | [M+H]+, [M+C2H5]+ |

| Chemical Ionization (CI) - Negative | [M-H]- |

| Tandem MS (ESI) | Precursor ion: [M+H]+, Common product ion: m/z 123 |

Method Validation Strategies for Bioanalytical this compound Assays

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility for its intended purpose walshmedicalmedia.com. The validation process involves a series of experiments to assess the performance characteristics of the assay.

Key Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank biological matrix from multiple sources to check for interferences at the retention time of the analyte.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates, both within a single analytical run (intra-day) and over several days (inter-day). The mean value should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15% walshmedicalmedia.com.

Calibration Curve: A calibration curve is generated by plotting the response of the analyte versus its concentration. The curve should be linear over the expected concentration range in the study samples. A minimum of six non-zero standards are typically used to construct the curve.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.

Recovery: The extraction efficiency of the analytical method. It is determined by comparing the analyte response from an extracted sample to the response of a non-extracted standard of the same concentration.

Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic the sample handling and storage process. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature.

The table below summarizes typical acceptance criteria for bioanalytical method validation.

| Validation Parameter | Acceptance Criteria |

| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

Future Directions and Emerging Research Avenues for Aceperone

Development of Advanced Neuropharmacological Research Tools Based on Aceperone's Specificity

The inherent specificity of this compound as an α-noradrenergic blocking agent positions it as a valuable scaffold for the development of next-generation neuropharmacological research tools. wikipedia.orgwikipedia.org Current research has utilized this compound to investigate the biochemical basis of learning, demonstrating its ability to block attentional mechanisms in animal models. wikipedia.orgsenescence.info Future directions could involve the rational design and synthesis of novel derivatives of this compound engineered for enhanced selectivity towards specific alpha-adrenergic receptor subtypes, such as α1A, α1B, α1D, α2A, α2B, or α2C. Such highly selective compounds would serve as invaluable chemical probes, enabling researchers to precisely dissect the unique contributions of individual alpha-adrenergic receptor subtypes to complex neural circuits underlying cognition, emotion, and behavior. Furthermore, the integration of advanced chemical biology techniques could lead to the development of this compound-based tools incorporating imaging modalities (e.g., fluorescent tags, photoaffinity labels, or radioisotopes). These tagged derivatives would facilitate in vivo visualization and quantification of receptor distribution, occupancy, and dynamic interactions in real-time, offering unprecedented insights into the intricate spatiotemporal dynamics of noradrenergic signaling in both physiological and pathological states. These advanced tools are crucial for advancing our understanding of neurological and psychiatric disorders where noradrenergic dysregulation is implicated.

Exploration of Alpha-Noradrenergic Modulation in Novel Disease Models

This compound's established mechanism as an α-noradrenergic antagonist provides a compelling rationale for exploring its modulatory effects in novel disease models where noradrenergic system dysfunction is a contributing factor. wikipedia.orgwikipedia.org Previous studies have investigated this compound in contexts such as learning impairment in marmosets and its influence on sympathetic nervous system activity in heart failure. wikipedia.orgsenescence.infowikipedia.orgfishersci.ca The noradrenergic system plays a critical role in a wide array of physiological processes, including stress responses, mood regulation, sleep-wake cycles, and various cognitive functions. Therefore, emerging research could extend beyond these traditional areas to investigate the therapeutic potential of this compound or its analogs in conditions where alpha-noradrenergic modulation could offer therapeutic benefits. This includes, but is not limited to, preclinical models of neurodevelopmental disorders, such as certain forms of attention deficit hyperactivity disorder (ADHD) or autism spectrum disorder, where imbalances in noradrenergic signaling are hypothesized to contribute to core symptoms. Additionally, its impact on conditions characterized by excessive sympathetic outflow, like specific types of hypertension or anxiety disorders, warrants further investigation in contemporary preclinical models. The demonstrated ability of this compound to inhibit noradrenergic neuronal transmission mims.com also suggests potential utility in models of chronic pain or neuroinflammation, where noradrenergic pathways are known to exert significant modulatory influences.

Potential for Repurposing or Derivatives of this compound in Specific Therapeutic Contexts

Drug repurposing, the strategy of identifying new therapeutic uses for existing pharmaceutical agents, represents an efficient and cost-effective pathway for drug development. wikipedia.org As a butyrophenone (B1668137) neuroleptic with well-defined α-noradrenergic blocking properties, this compound presents an intriguing candidate for repurposing. wikipedia.orgwikipedia.org While its historical classification as a neuroleptic is noted, its primary pharmacological action as an alpha-noradrenergic blocker opens avenues for re-evaluation in therapeutic contexts where this specific mechanism is advantageous. For example, given its observed effects on central noradrenaline utilization wikipedia.org and its capacity to counteract locomotor hyperactivity wikipedia.orguni.lu, this compound or its structural derivatives could be explored as potential adjunctive therapies for conditions marked by severe agitation, impulsivity, or motor dysregulation, potentially offering a distinct pharmacological profile compared to existing treatments. Furthermore, the development of novel this compound derivatives could focus on optimizing its pharmacokinetic and pharmacodynamic properties, such as improving brain penetrance, enhancing selectivity for particular alpha-adrenergic receptor subtypes, or reducing potential off-target effects. This targeted approach could lead to the identification of new chemical entities with improved safety and efficacy profiles for specific indications, such as refractory psychiatric conditions, certain movement disorders, or even novel applications in areas like substance withdrawal syndromes where noradrenergic hyperactivity is a prominent feature.

Integration of Multi-Omics Technologies to Elucidate this compound's Systems-Level Effects

The integration of multi-omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful and comprehensive approach to unraveling the intricate systems-level effects of pharmacological interventions. wikipedia.orgtocris.com Applying these advanced methodologies to this compound research would provide a holistic understanding of its impact on biological systems beyond direct receptor binding. For instance, transcriptomic analyses could reveal the specific gene expression networks modulated by this compound in distinct brain regions or peripheral tissues, offering insights into its downstream molecular effects. Proteomic studies could identify key proteins whose expression levels, post-translational modifications, or protein-protein interactions are altered in response to alpha-noradrenergic blockade. Metabolomic profiling, on the other hand, could uncover shifts in neurotransmitter synthesis, degradation pathways, or other metabolic signatures indicative of this compound's pharmacological activity. Such integrated multi-omics approaches would not only refine our understanding of this compound's precise mechanisms of action at a systems level but also facilitate the identification of novel biomarkers for its therapeutic efficacy, potential side effects, and patient stratification. This comprehensive systems biology perspective is critical for optimizing therapeutic strategies, predicting individual responses, and uncovering new therapeutic targets related to alpha-noradrenergic modulation. nih.gov

Compound Names and PubChem CIDs

Q & A

(Basic) What experimental models are prioritized for studying Aceperone’s interaction with adrenergic receptors?

This compound’s mechanism involves antagonism of adrenergic receptors (α/β subtypes), making radioligand binding assays (e.g., using tritiated antagonists) essential for quantifying receptor affinity in vitro . For in vivo validation, rodent models assessing locomotor activity (e.g., open-field tests) or prepulse inhibition (PPI) are used to evaluate antipsychotic efficacy, aligning with schizophrenia symptom modulation . Standardize protocols by including positive controls (e.g., haloperidol) and accounting for interspecies receptor heterogeneity.

(Advanced) How should researchers resolve contradictions in this compound’s efficacy across preclinical schizophrenia models?

Discrepancies often arise from differences in dose-response curves , animal strains, or behavioral endpoints. For example, this compound may show efficacy in PPI deficits but not in social withdrawal models. Mitigate this by:

- Conducting meta-analyses of existing datasets to identify confounding variables (e.g., dosing schedules) .

- Applying multivariate regression to isolate strain-specific pharmacokinetic factors .

- Validating findings across multiple models (e.g., NMDA antagonist-induced vs. genetic models) to assess translational relevance .

(Basic) What statistical methods are recommended for analyzing this compound’s behavioral data?

For parametric data (e.g., latency measurements), use ANOVA with post-hoc Tukey tests to compare treatment groups. Non-parametric data (e.g., ordinal symptom scales) require Kruskal-Wallis tests . Ensure power analysis (n ≥ 8/group) to detect effect sizes ≥0.5 (α=0.05, β=0.2). Report confidence intervals and p-values adjusted for multiple comparisons .

(Advanced) What strategies improve this compound’s pharmacokinetic (PK) profiling while minimizing off-target effects?

Optimize PK by:

- Physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolization pathways (e.g., CYP3A4/5 interactions) .

- Designing controlled-release formulations (e.g., nanoparticles) to prolong plasma half-life and reduce peak-trough fluctuations .

- Screening for off-target activity using high-throughput receptor panels (≥50 GPCRs) to identify potential side effects (e.g., histamine H1 receptor binding) .

(Basic) How to conduct a systematic review of this compound’s clinical trial data?

Follow PRISMA guidelines :

- Search PubMed, EMBASE, and ClinicalTrials.gov using terms like “this compound AND (schizophrenia OR adrenergic).”

- Exclude non-peer-reviewed sources (e.g., ) .

- Extract data into standardized tables: study design, sample size, primary endpoints (e.g., PANSS scores), and adverse events .

- Assess bias risk via Cochrane ROB 2.0 tool and perform meta-analysis if heterogeneity (I²) <50% .

(Advanced) How do molecular dynamics (MD) simulations enhance understanding of this compound’s receptor binding kinetics?

MD simulations (e.g., using GROMACS) model this compound’s binding free energy and residence time at atomic resolution. Key steps:

- Prepare receptor structures (e.g., β2-adrenergic receptor PDB: 2RH1) with optimized protonation states .

- Simulate ligand-receptor interactions over ≥100 ns to capture conformational changes.

- Calculate binding affinity via MM/PBSA or umbrella sampling , validating results with experimental IC50 values .

(Basic) What ethical guidelines apply to this compound studies involving animal models?

Adhere to ARRIVE 2.0 standards:

- Justify species choice (e.g., rodents vs. primates) based on receptor homology .

- Report housing conditions (e.g., enrichment, light cycles) to minimize stress-induced variability.

- Obtain institutional IACUC approval and include humane endpoints (e.g., maximum tumor size) .

(Advanced) How can researchers validate this compound’s target engagement in human neural circuits?

Use PET imaging with radiolabeled this compound analogs (e.g., [11C]-Aceperone) to quantify receptor occupancy in vivo . Correlate occupancy with fMRI BOLD signals in prefrontal cortex regions linked to schizophrenia. Address inter-individual variability by stratifying participants by genotype (e.g., COMT Val158Met polymorphism) .

(Basic) What in vitro assays assess this compound’s metabolic stability?

- Liver microsome assays (human/rat): Incubate this compound with NADPH-regenerating systems; quantify parent compound degradation via LC-MS/MS over 60 minutes .

- Calculate intrinsic clearance (Clint) and extrapolate to hepatic clearance using the well-stirred model. Compare results across species to predict human PK .

(Advanced) How to design a dose-escalation study for this compound’s Phase I trials?

Implement a 3+3 design :

- Start with 1/10th the NOAEL (no observed adverse effect level) from preclinical studies.

- Monitor plasma concentrations (Cmax, AUC) and adverse events (CTCAE v5.0) at each cohort.

- Terminate escalation if ≥33% of participants experience Grade ≥2 toxicity. Use Bayesian logistic regression to model dose-toxicity relationships and recommend Phase II doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.